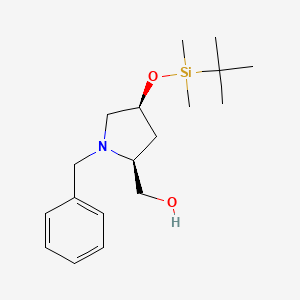

((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol

Description

This compound is a stereospecific pyrrolidine derivative featuring a benzyl group at the N1 position, a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the C4 position, and a hydroxymethyl substituent at the C2 position. Its synthesis involves β-ketoenamide intermediates and triethylamine-mediated reactions in dichloromethane, yielding derivatives such as pyridin-4-one analogs with applications in medicinal chemistry and asymmetric catalysis . The TBS group enhances stability and modulates solubility, making it valuable in multi-step syntheses .

Properties

IUPAC Name |

[(2S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(14-20)19(13-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJXKPOVBRWNHU-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common approach includes:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides and suitable bases.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyl group or reduce other functional groups.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Substitution: Conditions involving acids or bases can facilitate the removal or substitution of the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a deprotected alcohol.

Scientific Research Applications

Chemistry

In chemistry, ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites of the molecule.

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of pharmaceuticals, particularly those that require a pyrrolidine ring structure. Its unique configuration can be crucial for the biological activity of these drugs.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action for ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The TBDMS group provides stability and protection during synthetic transformations, ensuring that the hydroxyl group remains intact until it is needed for further reactions.

Comparison with Similar Compounds

Stereoisomeric Variants

The enantiomer ((2R,4R)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol (CAS 635299-81-9) shares identical molecular weight (321.54 g/mol) and formula (C₁₈H₃₁NO₂Si) but exhibits distinct stereochemistry. This difference impacts biological activity and chiral recognition in catalytic processes. For example, the (2S,4S) configuration is often preferred in proline-based organocatalysts due to optimal spatial arrangement .

Table 1: Stereoisomer Comparison

| Property | (2S,4S)-Isomer | (2R,4R)-Isomer |

|---|---|---|

| Molecular Weight | 321.54 g/mol | 321.54 g/mol |

| CAS Number | Not provided | 635299-81-9 |

| Purity | >98% (CymitQuimica) | >98% |

| Synthetic Yield | 64–81% (typical) | Not reported |

Pyrrolidine Derivatives with TBS Protection

- Compound 4a (): Features an allyl and indenyl substituent. The TBS group stabilizes the hydroxyl group during synthesis, but the bulky indenyl moiety reduces solubility in polar solvents compared to the target compound.

- TP-2758 Precursor (): A tetracycline antibiotic derivative with a TBS-protected hydroxyl group. Unlike the target compound, its pyrrolidine ring is fused into a polycyclic system, enhancing rigidity and antibacterial activity against Gram-negative pathogens.

Table 2: Pyrrolidine-Based TBS-Protected Compounds

Linear TBS-Protected Alcohols

(2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol () shares the TBS group but lacks the pyrrolidine ring. The linear structure reduces steric hindrance, improving reactivity in nucleophilic substitutions. However, it exhibits lower boiling points (due to reduced molecular weight) and diminished chiral utility compared to the cyclic target compound.

Heterocyclic Analogues

- 3-Benzoyl-4-benzyl-oxazolidinone (): A 1,3-oxazolidin-5-one derivative with (2S,4S) stereochemistry. The absence of the TBS group simplifies synthesis but limits stability under acidic conditions. Its rigid oxazolidinone core is advantageous in asymmetric auxiliaries.

- β-Ketoenamide Derivatives (): Pyridin-4-one analogs derived from the target compound demonstrate enhanced π-stacking capabilities, making them suitable for metal coordination in catalysis.

Biological Activity

((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol, with the CAS number 635299-82-0, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H31NO2Si, with a molecular weight of 321.54 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a tert-butyldimethylsilyl ether.

| Property | Value |

|---|---|

| CAS Number | 635299-82-0 |

| Molecular Formula | C18H31NO2Si |

| Molecular Weight | 321.54 g/mol |

| Purity | 95% |

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy.

- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective properties. Studies are ongoing to evaluate its impact on neurodegenerative diseases.

- Antimicrobial Properties : Some studies have indicated that the compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in the field of infectious diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with various cellular targets may be responsible for its observed activities.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact with enzymes involved in cancer metabolism and neurotransmitter transporters.

Case Studies

Several case studies have been published highlighting the biological activity of this compound:

- In Vitro Cytotoxicity Assays : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa), with IC50 values in the low micromolar range.

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can reduce neuronal damage in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions.

- Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound, revealing moderate inhibitory activity against certain strains, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the key considerations for introducing the tert-butyldimethylsilyl (TBDMS) protecting group during the synthesis of this compound?

Answer:

The TBDMS group is typically introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole or diisopropylamine). Key factors include:

- Steric and electronic environment : The TBDMS group preferentially protects less hindered hydroxyl groups in polyhydroxylated systems.

- Reaction conditions : Reactions are often conducted at 0°C to room temperature in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Monitoring : Thin-layer chromatography (TLC) or ¹H NMR is used to confirm completion. For example, the disappearance of the hydroxyl proton signal at δ ~2–3 ppm indicates successful protection .

Advanced: How can researchers resolve discrepancies in stereochemical outcomes during the reduction of intermediates in multi-step syntheses?

Answer:

Stereochemical inconsistencies often arise from competing reduction pathways (e.g., over-reduction or epimerization). Strategies include:

- Controlled reaction conditions : Use of DIBAL-H at −78°C for selective reduction of esters to alcohols, as demonstrated in analogous pyrrolidine syntheses .

- Chiral auxiliaries : Introducing temporary stereodirecting groups to enforce desired configurations.

- Validation techniques : Comparative analysis of NMR coupling constants (e.g., -values for vicinal protons) and X-ray crystallography to confirm stereochemistry .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional groups (e.g., TBDMS at δ 0.1–0.3 ppm) .

- Infrared (IR) spectroscopy : Detects hydroxyl (~3200–3600 cm⁻¹) and silyl ether (~1250 cm⁻¹) stretches.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, while LC-MS ensures purity (>95%) .

Advanced: How can competing side reactions during benzyl group removal be mitigated in related pyrrolidine derivatives?

Answer:

- Selective deprotection : Hydrogenolysis (H₂/Pd-C) under controlled pressure (1–3 atm) avoids cleavage of the TBDMS group. Acidic additives (e.g., HCl) can stabilize intermediates.

- Alternative methods : Use of BCl₃ or TBAF (tetrabutylammonium fluoride) for selective silyl ether removal without affecting the benzyl group .

- Real-time monitoring : In situ FTIR or GC-MS to detect byproducts (e.g., benzyl alcohol) and adjust reaction time .

Basic: How does the stereochemistry at the 2S and 4S positions influence further functionalization?

Answer:

The stereochemistry dictates spatial accessibility for subsequent reactions:

- Axial TBDMS group (4S position) : Shields one face of the pyrrolidine ring, directing nucleophilic attacks (e.g., alkylation) to the less hindered equatorial position.

- Hydroxyl group (2S position) : Acts as a hydrogen-bond donor, influencing regioselectivity in cross-coupling reactions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Advanced: What strategies address low yields in coupling reactions involving this compound?

Answer:

- Reagent optimization : Use of EDCI/HOBt for amide bond formation or Mitsunobu conditions for ether linkages. Microwave-assisted synthesis reduces reaction time and improves efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Byproduct analysis : LC-MS identifies hydrolysis products (e.g., free carboxylic acids), prompting adjustments to anhydrous conditions or scavengers (e.g., molecular sieves) .

Basic: What role does the TBDMS group play in stabilizing the compound during storage?

Answer:

The TBDMS group:

- Prevents oxidation : Protects the hydroxyl group from air-sensitive degradation.

- Reduces hygroscopicity : Enhances shelf-life by minimizing water absorption.

- Facilitates purification : Improves chromatographic separation due to increased hydrophobicity .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction pathways?

Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states to predict regioselectivity in nucleophilic substitutions.

- QSAR/QSPR models : Correlate molecular descriptors (e.g., Hammett constants) with reaction rates or solubility.

- Machine learning : Trains on historical data to recommend optimal conditions (e.g., solvent, catalyst) for unexplored reactions .

Basic: What synthetic routes are reported for introducing the benzyl group onto the pyrrolidine ring?

Answer:

- Alkylation : Reaction of pyrrolidine with benzyl bromide in the presence of a base (e.g., NaH) in THF.

- Reductive amination : Condensation of benzaldehyde with a pyrrolidine precursor, followed by NaBH₄ reduction.

- Protection-deprotection : Temporary use of Boc groups to direct benzylation at the nitrogen atom .

Advanced: How are contradictions in spectroscopic data resolved for structurally similar intermediates?

Answer:

- 2D NMR techniques : NOESY or HSQC correlations clarify proton-proton proximities and carbon assignments.

- X-ray crystallography : Unambiguous determination of absolute configuration.

- Comparative analysis : Cross-referencing with literature data for analogous compounds (e.g., tert-butyl-protected pyrrolidines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.